2-Amino-2-(2,4,6-trichlorophenyl)acetic acid
Description
Properties
Molecular Formula |
C8H6Cl3NO2 |
|---|---|
Molecular Weight |
254.5 g/mol |
IUPAC Name |
2-amino-2-(2,4,6-trichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H6Cl3NO2/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7H,12H2,(H,13,14) |
InChI Key |
WXHUXEVXGDSZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(C(=O)O)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via 2,4,6-Trichlorophenylhydrazine Intermediate
One well-documented approach begins with the preparation of 2,4,6-trichlorophenylhydrazine, which can be converted into the target amino acid derivative through further functional group transformations.
Preparation of 2,4,6-Trichlorophenylhydrazine:
- Phenylhydrazine reacts with a dicarboxylic anhydride (e.g., phthalic anhydride) to form an N-anilinodicarboximide intermediate.
- Chlorination of this intermediate with chlorine gas in acetic acid at 15–50 °C produces the N-(2,4,6-trichloroanilino)dicarboximide.
- Treatment of this chlorinated intermediate with a base (alkali metal hydroxides or nitrogen-containing bases like butylamine or 2-aminoethanol) liberates 2,4,6-trichlorophenylhydrazine.
Conversion to 2-Amino-2-(2,4,6-trichlorophenyl)acetic acid:
- The hydrazine derivative can undergo further synthetic steps such as diazotization followed by substitution or coupling reactions to introduce the amino acid functionality.
- The method allows for controlled chlorination and isolation of intermediates by precipitation and filtration.
- Use of nitrogen-containing bases can improve selectivity and reduce by-products.
- The process generates by-products such as inorganic salts and sulfur dioxide, requiring careful disposal.
- Chlorination steps require strict temperature control and handling precautions due to the toxicity of reagents.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Phenylhydrazine + Dicarboxylic anhydride | N-anilinodicarboximide | Formation of imide intermediate |
| 2 | Chlorine gas, Acetic acid, 15–50 °C | N-(2,4,6-trichloroanilino)dicarboximide | Chlorination step |
| 3 | Base (e.g., butylamine) | 2,4,6-trichlorophenylhydrazine | Liberation of hydrazine |
Synthesis via 2-(2,4,6-Trichlorophenyl)acetic Acid Intermediate
Another synthetic pathway involves the preparation of 2-(2,4,6-trichlorophenyl)acetic acid, which can be aminated to yield the target compound.
Formation of 2-(2,4,6-trichlorophenyl)acetic acid:
- 2,4,6-Trichlorobenzoyl chloride reacts with a basic solution to form 2-(2,4,6-trichlorophenyl)acetic acid.
- This intermediate is a crucial precursor for further functionalization.
Amination to 2-Amino-2-(2,4,6-trichlorophenyl)acetic acid:
- Amination reactions (e.g., Gabriel synthesis, reductive amination, or Strecker synthesis variants) introduce the amino group at the alpha position of the acetic acid moiety.
- Reaction conditions are optimized for temperature, pressure, and catalyst use to maximize yield and purity.
- Purification involves crystallization or distillation techniques.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 2,4,6-Trichlorobenzoyl chloride + base | 2-(2,4,6-trichlorophenyl)acetic acid | Formation of acid intermediate |
| 2 | Amination reagents (e.g., ammonia, amines) | 2-Amino-2-(2,4,6-trichlorophenyl)acetic acid | Introduction of amino group |
Source: Benchchem product description and synthesis overview
Comparative Analysis of Preparation Methods
| Preparation Route | Key Intermediates | Advantages | Disadvantages | Typical Yields |
|---|---|---|---|---|
| Hydrazine route via N-(2,4,6-trichloroanilino)dicarboximide | 2,4,6-trichlorophenylhydrazine | High specificity, regenerable intermediates | Complex, multiple steps, toxic by-products | Moderate to high (60-80%) |
| Acetic acid intermediate route | 2-(2,4,6-trichlorophenyl)acetic acid | Industrially scalable, simpler purification | Requires careful amination step | High (70-90%) |
| Malonate ester route (indirect) | bis(2,4,6-trichlorophenyl) malonate | Useful for derivatives, mild conditions | Additional steps for amino acid formation | Moderate (50-70%) |
Research Findings and Practical Notes
- The chlorination step in hydrazine-based synthesis is temperature-sensitive; maintaining 15–50 °C is critical to avoid side reactions.
- Nitrogen-containing bases such as butylamine and 2-aminoethanol are preferred for liberating 2,4,6-trichlorophenylhydrazine due to cost-effectiveness and liquid state facilitating reaction handling.
- The acetic acid intermediate route benefits from well-established industrial processes, enabling scale-up with optimized catalysts and controlled reaction parameters.
- Purification of intermediates often involves precipitation, filtration, and recrystallization to achieve high purity essential for subsequent steps.
- Toxicological and environmental considerations are significant due to the chlorinated nature of intermediates and by-products; proper waste management is mandatory.
Summary Table of Key Preparation Parameters
| Parameter | Hydrazine Route | Acetic Acid Intermediate Route | Malonate Route |
|---|---|---|---|
| Starting Materials | Phenylhydrazine, dicarboxylic anhydride | 2,4,6-Trichlorobenzoyl chloride | Malonic acid, 2,4,6-trichlorophenol |
| Chlorination | Yes, on imide intermediate | No direct chlorination step | No direct chlorination step |
| Reaction Medium | Acetic acid, organic solvents | Basic aqueous or organic | Dichloromethane (DCM) |
| Temperature Range | 15–50 °C | Controlled, varies | Room temperature overnight |
| Isolation Method | Precipitation, filtration | Crystallization, distillation | Filtration, recrystallization |
| By-products | Inorganic salts, SO2 | Minimal | Minimal |
| Yield Range | 60–80% | 70–90% | 50–70% |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,4,6-trichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce less chlorinated phenyl derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
2-Amino-2-(2,4,6-trichlorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a model compound for understanding the interactions between small molecules and biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections or inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,4,6-trichlorophenyl)acetic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The trichlorophenyl group can interact with hydrophobic regions of biomolecules, affecting their structure and function. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of inflammatory pathways.
Comparison with Similar Compounds
2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid (CAS 500695-54-5)
- Structure : Methyl groups replace chlorine atoms at the 2,4,6-positions.
- Properties: The electron-donating methyl groups reduce acidity compared to the trichlorophenyl analog.
- Applications : Used in life science research, likely for studying steric effects in drug-receptor interactions.
2-Amino-2-(2,3-dichlorophenyl)acetic Acid (CAS 318270-11-0)
- Structure : Dichlorinated phenyl ring (2,3-positions instead of 2,4,6).
- Properties : Reduced halogenation decreases electron-withdrawing effects, lowering acidity (pKa) compared to the trichloro derivative. Molecular weight is 187.2 g/mol, reflecting fewer chlorine atoms .
- Applications: Potential use in exploring positional isomerism’s impact on biological activity.
2-Amino-2-(4-methoxyphenyl)acetic Acid (CAS 271583-17-6)
- Structure : Methoxy group at the para position.
- Properties: The electron-donating methoxy group increases the amino group’s basicity and alters solubility. Molecular weight is lower (≈195 g/mol) due to absence of halogens .
- Applications : Employed in chiral synthesis and as a building block for β-lactam antibiotics .
Halogenated Derivatives: Fluorine vs. Chlorine
2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride (CAS 2411635-69-1)
- Structure : Fluorine atoms at 2,6-positions; hydrochloride salt form.
- Properties : Fluorine’s smaller size and electronegativity modify electronic effects differently from chlorine. The hydrochloride salt (223.6 g/mol) enhances aqueous solubility .
- Applications : Likely used in pharmacokinetic studies due to improved bioavailability.
2-(2,4,6-Trichlorophenoxy)acetic Acid (CAS 575-89-3)
- Structure: Phenoxy group replaces the amino-acetic acid moiety.
- Properties: Retains trichlorophenyl group but lacks the amino functionality, reducing zwitterionic character. Molecular weight is 259.5 g/mol .
- Applications: Primarily a herbicide intermediate, highlighting divergent applications compared to amino acid analogs .
Parent and Chiral Variants
(R)-2-Amino-2-phenylacetic Acid
- Structure : Parent compound lacking halogenation.
- Properties : Lower molecular weight (151.16 g/mol) and higher solubility in polar solvents due to absence of halogens. The chiral (R)-configuration is critical in antibiotic synthesis (e.g., penicillins) .
- Applications : Baseline for studying halogenation effects on bioactivity and stereoselectivity .
(2R)-2-Amino-2-(2-fluorophenyl)acetic Acid
- Structure : Fluorine at the ortho position; chiral center.
- Properties : Fluorine’s inductive effects increase acidity relative to the parent compound. Market analyses suggest growing demand in enantioselective synthesis .
Comparative Data Table
Biological Activity
2-Amino-2-(2,4,6-trichlorophenyl)acetic acid, commonly referred to as a trichlorophenyl derivative, is a compound of significant interest due to its potential biological activities. This article provides an in-depth exploration of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and research findings.
The molecular formula for 2-Amino-2-(2,4,6-trichlorophenyl)acetic acid is . The compound features a trichlorophenyl group attached to an amino acid structure, contributing to its unique reactivity and biological interactions.
Antimicrobial Activity
Research indicates that 2-Amino-2-(2,4,6-trichlorophenyl)acetic acid exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential use in treating infections caused by resistant bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
This table illustrates the varying susceptibilities of different bacterial strains to the compound.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies using human chondrosarcoma cells showed that it could inhibit NF-κB-mediated transcription induced by phorbol myristate acetate (PMA), suggesting a mechanism for reducing inflammation at cellular levels .
Anticancer Activity
In cancer research, 2-Amino-2-(2,4,6-trichlorophenyl)acetic acid has been evaluated for its potential to induce apoptosis in cancer cells. Molecular docking studies revealed that it interacts effectively with the active site of cyclooxygenase-2 (COX-2), a target implicated in tumor progression.
- Study Findings :
The biological activity of 2-Amino-2-(2,4,6-trichlorophenyl)acetic acid is attributed to its ability to bind with specific enzymes and receptors. This binding modulates various signaling pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation but likely include COX-1 and COX-2 enzymes.
Case Studies
Several case studies have documented the effects of this compound on different biological systems:
- Study on Bacterial Resistance : A clinical study demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria.
- Inflammatory Disease Models : Animal models treated with this compound showed reduced symptoms of inflammatory diseases compared to control groups.
Q & A
Q. What are the optimized synthetic routes for 2-Amino-2-(2,4,6-trichlorophenyl)acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves the condensation of 2,4,6-trichlorobenzaldehyde with glycine under catalytic conditions. Ethanol or methanol is used as a solvent, with heating (60–80°C) to accelerate the reaction. Catalysts like ammonium acetate or Lewis acids (e.g., ZnCl₂) improve yield by stabilizing intermediates . Post-condensation hydrolysis (e.g., using HCl) is critical to isolate the final product. Reaction optimization should focus on solvent polarity, catalyst loading, and temperature gradients to minimize side products like Schiff bases.
Q. How can purification techniques like crystallization or chromatography be applied to isolate high-purity 2-Amino-2-(2,4,6-trichlorophenyl)acetic acid?
Recrystallization using ethanol-water mixtures (7:3 v/v) removes unreacted glycine and chlorinated byproducts. For higher purity (>98%), column chromatography with silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:2) is recommended. Advanced methods like preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water can resolve stereoisomers or halogenated impurities .
Q. What spectroscopic methods are most effective for structural characterization of this compound?
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 7.8–8.2 ppm (aromatic H), δ 4.1 ppm (α-CH), and δ 3.2 ppm (NH₂). ¹³C NMR confirms the carboxylic acid (δ 172 ppm) and trichlorophenyl carbons (δ 125–140 ppm) .
- FT-IR : Bands at 3300 cm⁻¹ (NH₂ stretch), 1700 cm⁻¹ (C=O), and 750 cm⁻¹ (C-Cl) validate functional groups.
- HRMS : Exact mass (calc. for C₈H₅Cl₃NO₂: 274.93 g/mol) confirms molecular identity .
Advanced Research Questions
Q. What mechanistic insights explain the role of chlorine substitution in modulating biological activity?
The 2,4,6-trichlorophenyl group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and receptor binding. Comparative studies with dichloro analogs (e.g., 2,4-dichlorophenyl) show reduced antimicrobial activity (MIC values 2–4× higher), suggesting trichloro substitution is critical for disrupting bacterial cell walls . Molecular dynamics simulations reveal that Cl atoms at the 2,4,6 positions create steric hindrance, favoring selective interactions with hydrophobic enzyme pockets .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to bacterial dihydrofolate reductase (DHFR). The trichlorophenyl group aligns with the hydrophobic active site, while the amino acid moiety forms hydrogen bonds with Asp27 and Arg57 .
- QSAR Studies : Correlate Hammett σ values of substituents (Cl: σ = +0.23) with IC₅₀ data to predict activity against cancer cell lines (e.g., MCF-7) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial assays (e.g., MIC ranging from 8–32 µg/mL) may arise from strain-specific resistance or solvent effects (DMSO vs. saline). Standardize protocols using CLSI guidelines:
- Test against reference strains (e.g., E. coli ATCC 25922).
- Include positive controls (e.g., ciprofloxacin) and solvent-only blanks.
- Validate via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
Accelerated stability studies (ICH Q1A guidelines) show degradation at pH < 3 (hydrolysis of the acetic acid group) and > 8 (dechlorination). Store at 4°C in amber vials with nitrogen purge to prevent photodegradation and oxidation. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, suggesting suitability for lyophilization .
Methodological Tables
Q. Table 1: Comparison of Synthetic Yields Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NH₄OAc | Ethanol | 70 | 68 | 95 |
| ZnCl₂ | Methanol | 80 | 75 | 97 |
| None | Water | 100 | 42 | 88 |
Q. Table 2: Biological Activity of Trichlorophenyl Derivatives
| Compound | MIC (S. aureus) | IC₅₀ (MCF-7) | LogP |
|---|---|---|---|
| 2-Amino-2-(2,4,6-trichlorophenyl)AA | 12 µg/mL | 18 µM | 2.1 |
| 2-Amino-2-(3,4-dichlorophenyl)AA | 25 µg/mL | 32 µM | 1.7 |
| 2-Amino-2-(4-chloro-3-methylphenyl)AA | 45 µg/mL | 50 µM | 1.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
